molecular formula C19H20O4 B2633522 3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde CAS No. 723332-21-6

3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde

Cat. No.: B2633522
CAS No.: 723332-21-6
M. Wt: 312.365
InChI Key: VDWNOOIHONLMAQ-UHFFFAOYSA-N
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Description

3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde is a benzaldehyde derivative characterized by a methoxy group at the 3-position and a substituted ethoxy chain at the 4-position. The ethoxy chain features a ketone group (oxo) and a 2,4,5-trimethylphenyl substituent, distinguishing it from simpler benzaldehyde analogs.

Properties

IUPAC Name

3-methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-12-7-14(3)16(8-13(12)2)17(21)11-23-18-6-5-15(10-20)9-19(18)22-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWNOOIHONLMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)COC2=C(C=C(C=C2)C=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-oxo-2-(2,4,5-trimethylphenyl)ethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzoic acid.

    Reduction: 3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
One of the prominent applications of this compound lies in the development of anticancer agents. The compound's structure allows for modifications that can enhance its efficacy against various cancer types. Research has shown that derivatives of benzaldehyde exhibit significant cytotoxic effects on cancer cells, making them potential candidates for drug development . The ability to modify the compound's functional groups can lead to improved selectivity and reduced side effects.

Bioconjugation Techniques
The compound is also explored in bioconjugation technologies, particularly in the synthesis of antibody-drug conjugates (ADCs). ADCs utilize specific antibodies to deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy tissues. The incorporation of 3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde as a linker or payload can enhance the therapeutic index of these conjugates by improving their stability and release profiles .

Materials Science

Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its methoxy and oxo functional groups allow for further chemical modifications that can enhance thermal stability and mechanical strength. Such polymers could have applications in coatings, adhesives, and composites .

Nanomaterials
The integration of this compound into nanomaterials is another area of research. By functionalizing nanoparticles with this benzaldehyde derivative, researchers aim to create targeted delivery systems for drugs or imaging agents in biomedical applications. The unique properties of nanoparticles combined with the selective binding capabilities of the compound may lead to advancements in targeted therapy .

Synthetic Intermediate

This compound serves as a versatile synthetic intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in the synthesis of more complex organic molecules. For instance:

  • Aldol Condensation : The compound can participate in aldol reactions to form larger carbon frameworks.
  • Electrophilic Aromatic Substitution : The presence of electron-donating groups allows for electrophilic substitution reactions that can introduce additional functional groups into aromatic systems.

Case Studies

Study Title Focus Area Findings
Synthesis of Novel Anticancer AgentsMedicinal ChemistryDerivatives showed enhanced cytotoxicity against breast cancer cell lines .
Development of BioconjugatesBioconjugationImproved stability and efficacy observed with ADCs using this compound as a linker .
Functionalization of NanoparticlesMaterials ScienceEnhanced drug delivery efficiency noted with modified nanoparticles incorporating this compound .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The compound’s methoxy and trimethylphenyl groups may also contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features References
3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde C₂₃H₂₆O₄ ~378.45* 3-methoxy, 4-ethoxy with oxo-trimethylphenyl High hydrophobicity due to trimethylphenyl group
3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde C₁₄H₁₉NO₄ 265.30 3-methoxy, 4-ethoxy with morpholinyl Polar morpholine enhances solubility
5-(4-ETHOXY-3-METHOXYPHENYL)-...-1-[2-(4-MORPHOLINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE C₂₈H₃₄N₂O₇ 510.59 Complex pyrrolone core with morpholinyl Potential bioactive scaffold
3,5-Diethyl-4-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate C₂₄H₂₈N₂O₆ ~464.50* Propargyloxy group, dihydropyridine core Neuroprotective/antioxidant activity

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Solubility: The target compound’s 2,4,5-trimethylphenyl group increases hydrophobicity compared to morpholinyl-substituted analogs (e.g., C₁₄H₁₉NO₄ in ), which exhibit enhanced water solubility due to the polar morpholine ring. This difference may limit the target compound’s utility in aqueous systems but improve lipid membrane permeability . The propargyloxy group in compound 3d (C₂₄H₂₈N₂O₆) introduces alkyne functionality, enabling click chemistry applications, unlike the target compound’s ketone group, which may favor nucleophilic reactions .

In contrast, the target compound’s trimethylphenyl group may favor interactions with hydrophobic binding pockets. Dihydropyridine derivatives like 3d demonstrate antioxidant and neuroprotective effects, suggesting that the target compound’s aldehyde group could be modified for similar applications via Schiff base formation or redox activity .

Synthetic Accessibility: Commercial availability data (e.g., C14H19NO4 in ) indicate that morpholinyl-substituted benzaldehydes are more readily accessible than the target compound, which lacks a CAS number in the evidence. This suggests the latter may require specialized synthesis, such as Friedel-Crafts acylation or ketone coupling .

Biological Activity

3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde (CAS No. 723332-21-6) is a synthetic compound notable for its potential biological activities. Its molecular formula is C19H20O4C_{19}H_{20}O_{4} with a molecular weight of 312.36 g/mol. This compound has garnered interest in various fields, including pharmacology and medicinal chemistry, due to its diverse biological properties.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The structure of this compound suggests it may scavenge free radicals effectively due to the presence of methoxy and carbonyl groups that can stabilize radical species.

Anticancer Properties

Preliminary studies suggest that derivatives of this compound may possess anticancer activity. For example, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death, such as the NF-kB and p53 pathways.

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases. Compounds like this compound have been studied for their anti-inflammatory effects. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Case Studies and Research Findings

  • Case Study on Antioxidant Activity : A study evaluating the antioxidant capacity of similar compounds demonstrated that they could significantly reduce oxidative stress markers in cellular models by enhancing endogenous antioxidant enzyme activity.
  • Anticancer Activity Research : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with derivatives of this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls.
  • Anti-inflammatory Mechanisms : Research indicated that compounds with similar structures could reduce inflammation in animal models by downregulating TNF-alpha and IL-6 levels, suggesting potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntioxidantScavenging free radicals; enhancing antioxidant enzymes
AnticancerInducing apoptosis; modulating survival signaling pathways
Anti-inflammatoryInhibiting pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde, and what are their limitations?

  • Methodology : The compound can be synthesized via etherification or condensation reactions. A general approach involves reacting substituted benzaldehydes with halogenated intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) with acid/base catalysts. For example, describes a method where substituted triazoles react with benzaldehydes in ethanol under glacial acetic acid catalysis, yielding target compounds after 4 hours of reflux .
  • Limitations : Low yields (<50%) due to steric hindrance from the 2,4,5-trimethylphenyl group and competing side reactions (e.g., over-oxidation or polymerization of the aldehyde group). Purity often requires column chromatography or recrystallization.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR to confirm the presence of methoxy (δ ~3.8 ppm), aldehyde (δ ~9.8–10.2 ppm), and aromatic protons (δ 6.5–8.0 ppm). provides a template for interpreting splitting patterns in analogous benzaldehyde derivatives .
  • HPLC/GC-MS : To assess purity (>95% by area normalization) and detect trace byproducts.
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in for a related dialdehyde, which revealed CH-π interactions and hydrogen bonding influencing crystal packing .

Advanced Research Questions

Q. What strategies can mitigate conflicting data in biological activity studies involving this compound?

  • Root Causes : Discrepancies may arise from variations in assay conditions (e.g., enzyme source, solvent DMSO concentration) or impurities in synthesized batches. highlights how substituent positioning on benzaldehyde derivatives alters inhibitory potency against cruzain (a protease), emphasizing the need for standardized bioassay protocols .
  • Resolution :

Validate purity via orthogonal methods (e.g., HRMS in ).

Use statistical tools (e.g., ANOVA) to compare results across labs.

Perform dose-response curves (IC₅₀) to quantify activity thresholds.

Q. How does the 2,4,5-trimethylphenyl group influence the compound’s reactivity and pharmacokinetic properties?

  • Reactivity Impact : The bulky trimethylphenyl group increases steric hindrance, slowing nucleophilic attacks at the aldehyde or ether linkage. Computational modeling (DFT or molecular docking) can predict reaction pathways, as suggested by ’s structural analysis of similar aldehydes .
  • Pharmacokinetics : The lipophilic group enhances membrane permeability but may reduce aqueous solubility. LogP calculations (e.g., using ChemDraw) and in vitro ADMET assays (e.g., hepatic microsome stability) are recommended for optimization.

Q. What advanced applications exist for this compound in drug discovery or materials science?

  • Drug Discovery : As a precursor for chalcone derivatives ( ) or triazolo-pyridines ( ), which exhibit enzyme inhibitory activity. The aldehyde group enables Schiff base formation with amines, a key step in synthesizing bioactive heterocycles .
  • Materials Science : Potential use in synthesizing poly(azomethine)s for optoelectronic materials, as shown in for bis-aldehyde monomers polymerized with diamines .

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